HS80

FASN inhibition cancer metabolism breast cancer

HS80 (CAS 2138838-57-8), also referred to as (S)-Fasnall, is a chiral thienopyrimidine compound that functions as a selective inhibitor of fatty acid synthase (FASN). As the pure (S)-enantiomer of the racemic FASN inhibitor Fasnall, HS80 exhibits distinct stereospecific biochemical activity that differentiates it from its (R)-enantiomer counterpart, HS79.

Molecular Formula C19H22N4S
Molecular Weight 338.5 g/mol
Cat. No. B1244188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHS80
Molecular FormulaC19H22N4S
Molecular Weight338.5 g/mol
Structural Identifiers
SMILESCC1=C(SC2=NC=NC(=C12)NC3CCN(C3)CC4=CC=CC=C4)C
InChIInChI=1S/C19H22N4S/c1-13-14(2)24-19-17(13)18(20-12-21-19)22-16-8-9-23(11-16)10-15-6-4-3-5-7-15/h3-7,12,16H,8-11H2,1-2H3,(H,20,21,22)/t16-/m0/s1
InChIKeyVSXRMURGJRAOCU-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HS80 (CAS 2138838-57-8) Supplier Overview: A Chiral-Defined (S)-Fasnall Enantiomer for Fatty Acid Synthase Inhibition Research


HS80 (CAS 2138838-57-8), also referred to as (S)-Fasnall, is a chiral thienopyrimidine compound that functions as a selective inhibitor of fatty acid synthase (FASN) . As the pure (S)-enantiomer of the racemic FASN inhibitor Fasnall, HS80 exhibits distinct stereospecific biochemical activity that differentiates it from its (R)-enantiomer counterpart, HS79 [1]. The compound possesses the molecular formula C19H22N4S and a molecular weight of 338.47 g/mol, and is typically supplied as a lyophilized powder with a purity specification of ≥98% (HPLC) .

Why Substituting HS80 with Racemic Fasnall or the Alternative Enantiomer HS79 Compromises FASN Inhibition Studies


The biological activity of HS80 is stereospecific and cannot be directly substituted by its racemic mixture (Fasnall) or the alternative enantiomer (HS79). In tritiated acetate incorporation assays performed in BT474 breast cancer cells, the three compounds exhibit markedly different inhibitory potencies, with IC50 values of 5.84 μM for racemic Fasnall, 1.57 μM for HS79 ((R)-enantiomer), and 7.13 μM for HS80 ((S)-enantiomer) [1]. This 4.5-fold difference in potency between the two enantiomers means that using the racemate introduces an undefined mixture with variable stoichiometry that cannot be controlled in dose-response or mechanistic studies. Furthermore, the (S)-enantiomer (HS80) has been reported to be more than four times as active as the (R)-enantiomer in FASN inhibition assays . For studies requiring precise, enantiomerically pure FASN inhibition—particularly in structure-activity relationship (SAR) investigations, selectivity profiling, or in vivo efficacy models—substituting HS80 with Fasnall or HS79 introduces uncontrolled variables that undermine experimental reproducibility and data interpretability.

HS80 vs. HS79 and Fasnall: Quantitative Differentiation Data for FASN Inhibitor Procurement


Comparative FASN Inhibitory Potency: HS80 vs. HS79 vs. Fasnall in Cellular Lipid Incorporation Assay

In a direct head-to-head comparison using the tritiated acetate incorporation assay in BT474 HER2+ breast cancer cells, HS80 ((S)-Fasnall) exhibited an IC50 of 7.13 μM, which is 4.5-fold less potent than its (R)-enantiomer HS79 (IC50 = 1.57 μM) and 1.2-fold less potent than racemic Fasnall (IC50 = 5.84 μM) [1]. The truncated molecule HS-102 served as a negative control and showed no significant effect on acetate incorporation, confirming the specificity of the assay [1]. This quantitative hierarchy (HS79 > Fasnall > HS80) establishes that HS80 is the less active enantiomer of the pair, making it a critical comparator tool for structure-activity relationship studies and a defined control in experiments where intermediate or lower FASN inhibitory activity is required.

FASN inhibition cancer metabolism breast cancer

Stereochemical Influence on FASN Inhibitory Activity: S-Enantiomer (HS80) vs. R-Enantiomer (HS79)

The (S)-enantiomer configuration of HS80 confers distinct FASN inhibitory activity compared to the (R)-enantiomer (HS79). Multiple authoritative database entries, including the ChEBI ontology and vendor technical documentation, consistently report that the (S)-enantiomer (HS80) is more than four times as active as the (R)-enantiomer in fatty acid synthase inhibition [1]. This stereospecific potency difference (≥4-fold) underscores that the chirality of the compound is a critical determinant of its biological activity. For procurement, this means that HS80 ((S)-enantiomer) and HS79 ((R)-enantiomer) are not interchangeable and must be selected based on the desired potency profile in FASN-targeted assays.

enantioselectivity FASN inhibitor stereochemistry

FASN Co-Factor Binding Site Selectivity of HS80 vs. Alternative FASN Inhibitors (C75)

The Fasnall scaffold, which includes both HS79 and HS80 enantiomers, demonstrates a selectivity profile that differentiates it from earlier-generation FASN inhibitors such as C75. Fasnall selectively targets FASN co-factor nucleotide-binding sites without affecting the activity of ACC, ZipK, AMPKα, AMPKγ, TRAP1, HSP70, NS5, IRAK2 nucleotide binding, or the ATP-binding activity of BT474 cellular proteins . In functional cellular assays, Fasnall exhibits reduced cytotoxicity toward the non-tumorigenic cell line MCF10A compared to C75, while maintaining complete proliferation blockade in multiple breast cancer cultures at 50 μM . This selectivity profile, established for the Fasnall scaffold, applies to both enantiomers and represents a class-level advantage over alternative FASN inhibitors.

FASN selectivity off-target profiling co-factor binding

Defined Research Applications for HS80 Based on Stereospecific FASN Inhibitory Activity


Enantioselective Structure-Activity Relationship (SAR) Studies of FASN Inhibition

The 4.5-fold difference in FASN inhibitory potency between HS79 (IC50 = 1.57 μM) and HS80 (IC50 = 7.13 μM) in BT474 cellular assays provides a quantitative framework for enantioselective SAR studies [1]. Researchers can use HS80 as the lower-activity (S)-enantiomer comparator to map stereochemical determinants of FASN active site binding and co-factor interaction. This application is particularly valuable in medicinal chemistry programs optimizing thienopyrimidine-based FASN inhibitors, where the individual enantiomers serve as defined benchmarks for computational modeling and rational ligand design.

Controlled Stereochemical Comparator in FASN-Targeted Cancer Metabolism Research

For investigators studying FASN inhibition in HER2+ breast cancer models or other FASN-dependent tumors, HS80 serves as a stereochemically defined control with intermediate/lower potency compared to HS79 [1]. This enables dose-response studies that differentiate between maximal FASN inhibition (achieved with HS79) and partial or stereospecific effects (achieved with HS80). The availability of both enantiomers allows researchers to establish enantiomer-specific phenotypic signatures in lipid metabolism, apoptosis induction, and ceramide accumulation pathways.

Selectivity Profiling and Off-Target Assessment in FASN Inhibitor Development

As part of the Fasnall scaffold family, HS80 benefits from the established selectivity profile of this chemotype, which demonstrates no activity against ACC, ZipK, AMPKα, AMPKγ, TRAP1, HSP70, NS5, or IRAK2, and reduced cytotoxicity toward non-tumorigenic MCF10A cells compared to C75 . HS80 can be employed in selectivity panels and counter-screening assays to confirm that observed biological effects are mediated specifically through FASN co-factor binding site engagement rather than off-target interactions, thereby strengthening the mechanistic interpretation of FASN-dependent phenotypes.

Reference Standard for Analytical Method Development and Quality Control

The defined stereochemistry of HS80 ((S)-enantiomer) makes it suitable as a reference standard for chiral HPLC method development and quality control applications. In procurement contexts, HS80 can be used to validate the enantiomeric purity of synthesized Fasnall batches or to calibrate analytical systems designed to separate and quantify the (R)- and (S)-enantiomers. The distinct retention characteristics of the enantiomers enable robust method validation for purity assessment in GLP/GMP environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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